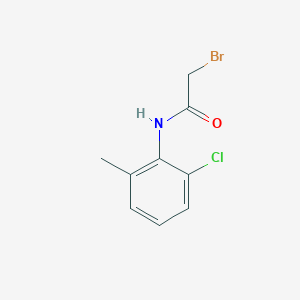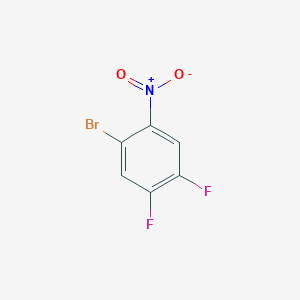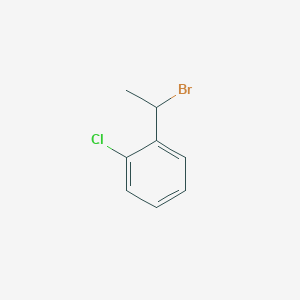
1-(1-Bromoethyl)-2-chlorobenzene
Übersicht
Beschreibung
1-(1-Bromoethyl)-2-chlorobenzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
1-(1-Bromoethyl)-2-chlorobenzene has been utilized in the synthesis of organoantimony compounds, demonstrating its versatility in electrochemical reactions. These compounds, formed by reactions involving bromoethane, 1-bromopropane, 1-chlorobutane, and chlorobenzene, are characterized by high current efficiencies and have potential applications in various chemical industries (Rala, 2019). Furthermore, the compound's role in creating non-peptide small molecular antagonist benzamide derivatives emphasizes its significance in developing bioactive molecules, with one study synthesizing a novel CCR5 antagonist from 1-chloro-4-(chloromethyl) benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2015).
Material Science Applications
In material science, the structural characterization of solvates formed from derivatives of this compound reveals insights into the crystalline properties of such compounds. Solvates obtained and analyzed through X-ray diffraction show variations in crystal structure, which could influence the design and development of new materials with tailored properties (Szlachcic et al., 2007).
Environmental and Analytical Chemistry
The compound also finds applications in environmental and analytical chemistry, where its interactions and transformations are studied. For instance, the dissociative electron attachment to 1-bromo-2-chlorobenzene has been examined to understand its behavior under specific conditions, which is crucial for assessing its environmental impact and for the development of degradation or recycling processes (Mahmoodi-Darian et al., 2010).
Advanced Chemical Reactions
Moreover, the activation of haloarenes, including compounds like this compound, by certain metal complexes demonstrates the compound's role in facilitating selective C-H activation. This process is instrumental in developing more efficient and selective catalytic reactions, which have broad implications in synthetic chemistry (Ben-Ari et al., 2003).
Wirkmechanismus
Mode of Action
1-(1-Bromoethyl)-2-chlorobenzene likely undergoes reactions similar to other alkyl halides. Alkyl halides are known to undergo nucleophilic substitution or elimination reactions . In these reactions, a nucleophile or base interacts with the alkyl halide, leading to the substitution or elimination of the halogen atom.
Result of Action
It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated poly p-methoxystyrene and polystyrene via atom transfer radical polymerization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a strong base or nucleophile can trigger its reactivity. Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKDCRHMDKWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600382 | |
| Record name | 1-(1-Bromoethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66481-74-1 | |
| Record name | 1-(1-Bromoethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


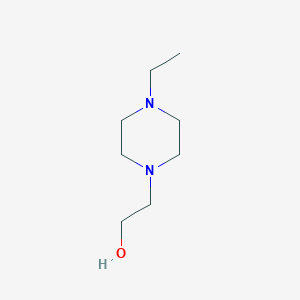
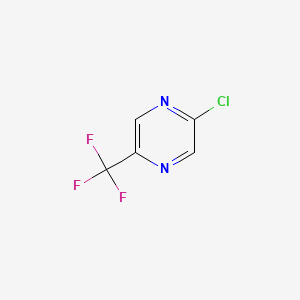
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
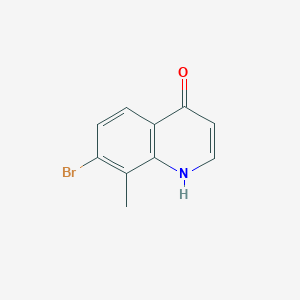
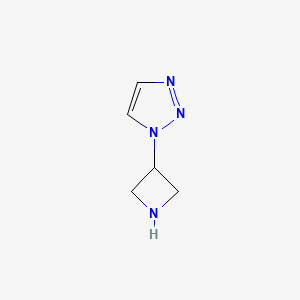
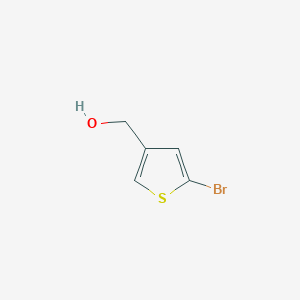
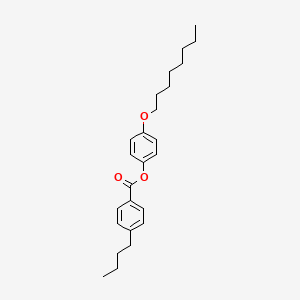


![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
